![molecular formula C21H17N3O2S2 B256793 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one](/img/structure/B256793.png)
3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one
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Overview
Description
3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a thiazolidinone derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one is not yet fully understood. However, it is believed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one has been shown to possess a wide range of other biochemical and physiological effects. These include anti-inflammatory, antioxidant, and antidiabetic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one in lab experiments is its potent biological activity. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug delivery system for other therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis process for more efficient production.
Synthesis Methods
The synthesis of 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound involves the reaction of 2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid with furfural in the presence of thionyl chloride. The resulting product is then treated with thiosemicarbazide to yield the final compound.
Scientific Research Applications
3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that it possesses potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
properties
Product Name |
3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one |
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Molecular Formula |
C21H17N3O2S2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3O2S2/c25-19-14-28-21(23(19)12-16-8-4-10-26-16)17-13-24(15-6-2-1-3-7-15)22-20(17)18-9-5-11-27-18/h1-11,13,21H,12,14H2 |
InChI Key |
BRQACAIKZKODJF-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)CC5=CC=CO5 |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)CC5=CC=CO5 |
Origin of Product |
United States |
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